

Application Note: Structural Elucidation of (R)-Efavirenz using NMR Spectroscopy

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Compound of Interest		
Compound Name:	(R)-Efavirenz	
Cat. No.:	B1671122	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1 infection.[1][2] As with any active pharmaceutical ingredient (API), confirming the precise chemical structure is critical for ensuring safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the unambiguous structural elucidation of organic molecules like **(R)-Efavirenz**. This document provides a detailed protocol for acquiring and interpreting one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data to verify the molecular structure of **(R)-Efavirenz**.

Data Presentation: ¹H and ¹³C NMR of (R)-Efavirenz

The following tables summarize the expected chemical shifts for **(R)-Efavirenz**. Data is compiled from literature values and may vary slightly based on solvent and concentration.[3][4]

Table 1: ¹H NMR Spectral Data of **(R)-Efavirenz** (Solvent: DMSO-d₆)



Chemical Shift (δ, ppm)	Multiplicity	Assignment
11.54	S	NH
7.67	d	H-5
7.12	dd	H-7
7.05	d	H-8
1.45	m	H-14
0.95 - 0.85	m	H-12, H-13

Note: Multiplicity (s: singlet, d: doublet, dd: doublet of doublets, m: multiplet). Assignment is based on standard numbering for the benzoxazinone core.

Table 2: ¹³C NMR Spectral Data of **(R)-Efavirenz** (Solvent: DMSO-d₆)



Chemical Shift (δ, ppm)	Assignment
154.3	C-2 (Carbonyl)
148.0	C-8a
138.0	C-4a
131.0	C-6
126.0	C-5
122.0	C-7
117.0	C-8
124.0 (q)	CF₃
89.0	C-10 (Alkyne)
79.6	C-4
74.8	C-9 (Alkyne)
65.0	C-11
8.0	C-12, C-13
-0.5	C-14

Note: The trifluoromethyl carbon (CF₃) appears as a quartet (q) due to coupling with fluorine.

Experimental Protocols Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- Material Quantity: For ¹H NMR, weigh 5-25 mg of the (R)-Efavirenz sample.[5][6][7] For more extensive studies including ¹³C and 2D NMR, a higher concentration using 50-100 mg is recommended.[5][7]
- Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices. The required volume is typically 0.5 0.6 mL.[8]



- Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. Gentle vortexing or warming can aid dissolution.[5]
- Filtration: To ensure a homogeneous magnetic field, the solution must be free of particulate matter. Filter the sample solution through a pipette packed with a small plug of glass wool directly into a clean, unscratched 5 mm NMR tube.[6]
- Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the sample for accurate chemical shift calibration (δ = 0.00 ppm).
- Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following experiments are essential for full structural elucidation. Experiments should be performed on a spectrometer operating at 400 MHz or higher.

- ¹H NMR:
 - Purpose: To identify the number and type of protons and their neighboring environments.
 - Key Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: ~16 ppm.
 - Number of Scans: 8-16.
 - Relaxation Delay (d1): 1-2 seconds.
- 13C NMR:
 - Purpose: To identify the number of unique carbon atoms in the molecule.
 - Key Parameters:
 - Pulse Program: Proton-decoupled with NOE (zgpg30).



- Spectral Width: ~240 ppm.
- Number of Scans: 1024 or more, depending on concentration.
- Relaxation Delay (d1): 2 seconds.
- 2D COSY (Correlation Spectroscopy):
 - Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
 [9] This helps establish proton-proton connectivity within spin systems.
 - Key Parameters:
 - Pulse Program: Gradient-selected COSY (cosygpqf).
 - Data points: 2048 (F2) x 256 (F1).
 - Number of Scans: 2-4 per increment.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct, one-bond correlations between protons and the carbon atoms they are attached to.[10][11] This is highly effective for assigning protonated carbons.
 - Key Parameters:
 - Pulse Program: Gradient-selected, edited HSQC with adiabatic pulses (hsqcedetgpsisp2.2).
 - ¹J(C,H) coupling constant: Optimized for ~145 Hz.
 - Number of Scans: 2-8 per increment.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[10][11] This is critical for connecting molecular fragments across quaternary carbons and heteroatoms.

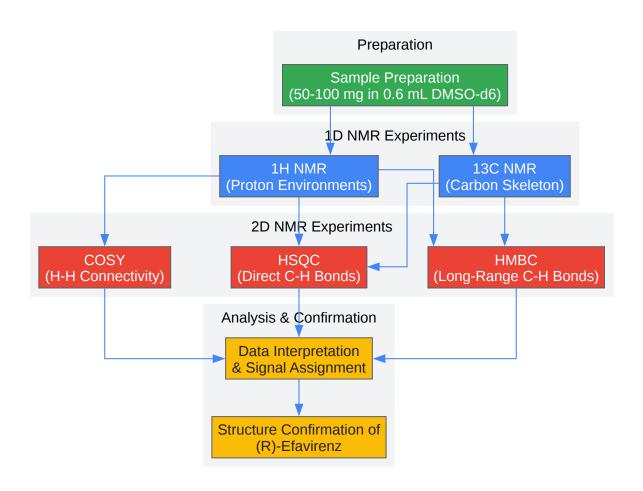


- Key Parameters:
 - Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).
 - Long-range J(C,H) coupling: Optimized for 8-10 Hz.
 - Number of Scans: 4-16 per increment.

Visualizations: Workflows and Correlations Workflow for Structural Elucidation

The logical process for elucidating the structure of **(R)-Efavirenz** using NMR is depicted below. The workflow begins with sample preparation and proceeds through a series of 1D and 2D NMR experiments, culminating in the final structural assignment.





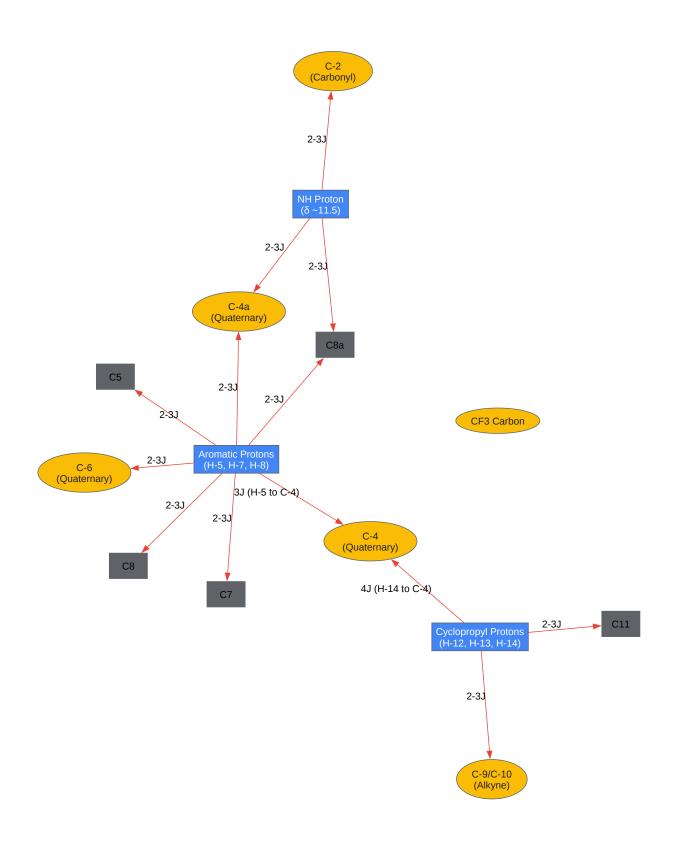
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Caption: NMR workflow for **(R)-Efavirenz** structural elucidation.

Key HMBC Correlations for (R)-Efavirenz

The HMBC experiment is pivotal for assembling the molecular puzzle. It reveals correlations across atoms that are not directly bonded, allowing for the unambiguous assignment of the benzoxazinone core, the cyclopropyl ring, and the trifluoromethyl group.





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Caption: Key HMBC correlations in (R)-Efavirenz.



Data Interpretation

- ¹H NMR Spectrum: The aromatic region confirms the substitution pattern on the benzene ring. The single NH proton is typically observed far downfield. The complex multiplets in the aliphatic region correspond to the cyclopropyl ring protons.
- ¹³C NMR Spectrum: This spectrum shows all 14 carbon signals, including the distinct carbonyl carbon (C-2), the trifluoromethyl carbon (CF₃), and the sp-hybridized alkyne carbons (C-9, C-10).
- COSY Spectrum: Establishes the connectivity within the aromatic spin system (e.g., H-7 is coupled to H-8) and within the cyclopropyl ring.
- HSQC Spectrum: Unambiguously assigns the signals for protonated carbons by correlating the 1 H and 13 C spectra. For example, it will show a cross-peak between the proton signal at δ 7.67 and the carbon signal for C-5.
- HMBC Spectrum: This is the most crucial experiment for the final structure proof. Key correlations include:
 - The NH proton shows correlations to the carbonyl carbon (C-2) and the aromatic quaternary carbons (C-4a, C-8a), confirming the benzoxazinone ring system.
 - The aromatic proton H-5 shows a correlation to the key quaternary carbon C-4.
 - The cyclopropyl proton H-14 shows correlations to the alkyne carbons (C-9, C-10) and, importantly, across the alkyne to the quaternary carbon C-4. This correlation definitively links the cyclopropylethynyl group to the C-4 position.

By systematically analyzing the data from these complementary NMR experiments, the complete chemical structure of **(R)-Efavirenz** can be unequivocally confirmed, ensuring the identity and integrity of the API.

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